![molecular formula C32H45N3O4S B561975 Nelfinavir-d3 CAS No. 1217629-70-3](/img/structure/B561975.png)
Nelfinavir-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nelfinavir-d3 is the deuterium labeled Nelfinavir . Nelfinavir is a potent HIV-1 protease inhibitor used in the treatment of HIV infection . It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children . Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
Molecular Structure Analysis
The molecular formula of Nelfinavir-d3 is C32H42D3N3O4S . The average molecular weight is 570.8 . The InChI code for Nelfinavir-d3 is InChI=1S/C32H45N3O4S/c1-21-25 (15-10-16-28 (21)36)30 (38)33-26 (20-40-24-13-6-5-7-14-24)29 (37)19-35-18-23-12-9-8-11-22 (23)17-27 (35)31 (39)34-32 (2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3, (H,33,38) (H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 .Physical And Chemical Properties Analysis
Nelfinavir-d3 is a solid substance . It is slightly soluble in DMSO and Methanol .科学的研究の応用
Anti-Cancer Research
Nelfinavir has been studied for its anti-cancer properties. It modulates various cellular conditions such as unfolded protein response, cell cycle regulation, apoptosis, autophagy, proteasome pathway, oxidative stress, tumor microenvironment, and multidrug efflux pumps .
COVID-19 Clinical Trials
It has been evaluated for antiviral efficacy, clinical efficacy, and safety in patients with asymptomatic and mild COVID-19 .
Nanotechnology in Lung Cancer Treatment
Nelfinavir is being repositioned as a therapeutic for non-small cell lung cancer (NSCLC) through nanoparticulate delivery systems. Its ability to induce apoptosis and efficient tumor penetration makes it a promising candidate for NSCLC treatment when delivered via poly(lactic-co-glycolic acid) (PLGA) nanoparticles .
作用機序
Safety and Hazards
特性
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYKUNXZHXKMR-VWGNXJLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nelfinavir-d3 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。